Apomorphine

Description

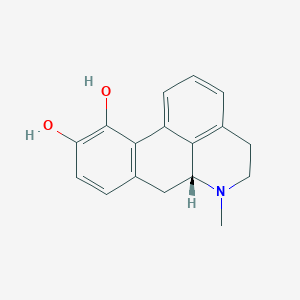

Structure

3D Structure

Properties

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022614 | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal plates from chloroform+petroleum ether; rods from ether | |

CAS No. |

58-00-4, 41372-20-7 | |

| Record name | (-)-Apomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apomorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Apomorphine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apomorphine is a potent, non-ergoline dopamine agonist that has been a cornerstone in the management of motor fluctuations in advanced Parkinson's disease. Its efficacy is rooted in a complex interplay with various neurotransmitter systems in the central nervous system (CNS), primarily through its interaction with dopamine receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, with a focus on its receptor binding profile, downstream signaling cascades, and its impact on neurotransmitter dynamics. Detailed experimental protocols for key assays used to elucidate these mechanisms are provided, along with quantitative data presented in a structured format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involved.

Receptor Binding Profile of this compound

This compound's pharmacological activity is initiated by its binding to a range of G protein-coupled receptors (GPCRs) in the CNS. It is characterized as a non-selective dopamine agonist, demonstrating high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.[1][2] Beyond the dopaminergic system, this compound also interacts with serotonin (5-HT) and adrenergic (α) receptors, which may contribute to its overall therapeutic and side-effect profile.[1][3] The binding affinities (Ki) of this compound for various human receptors are summarized in Table 1.

Table 1: Binding Affinities (Ki) of this compound for Human CNS Receptors

| Receptor Family | Receptor Subtype | Ki (nM) | Reference |

| Dopamine | D1 | 4.6 - 680 | [4] |

| D2 | 0.7 - 30 | ||

| D3 | 2.6 - 21 | ||

| D4 | 4.4 - 45 | ||

| D5 | Not Reported | ||

| Serotonin | 5-HT1A | Agonist Properties | |

| 5-HT2A | 850 | ||

| 5-HT2B | 534 | ||

| 5-HT2C | Antagonist Properties | ||

| Adrenergic | α2A | Antagonist Properties | |

| α2B | Antagonist Properties | ||

| α2C | Antagonist Properties |

Downstream Signaling Pathways

Upon binding to dopamine receptors, this compound triggers a cascade of intracellular signaling events. The functional consequences of receptor activation are complex and involve both canonical G protein-dependent pathways and more recently appreciated G protein-independent pathways mediated by β-arrestins.

G Protein-Dependent Signaling: The cAMP Pathway

Dopamine receptors are classically coupled to distinct G protein subtypes that modulate the activity of adenylyl cyclase (AC), the enzyme responsible for cyclic AMP (cAMP) synthesis.

-

D1-like Receptors (D1 and D5): These receptors are coupled to Gαs/olf proteins. Agonist binding, including that of this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

D2-like Receptors (D2, D3, and D4): These receptors are coupled to Gαi/o proteins. This compound's agonism at these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The modulation of cAMP levels by this compound has been quantified in various in vitro systems. Table 2 summarizes the functional potency (EC50) and efficacy (Emax) of this compound in modulating cAMP signaling at different human dopamine receptor subtypes.

Table 2: Functional Activity of this compound on cAMP Signaling at Human Dopamine Receptors

| Receptor Subtype | EC50 (nM) | Emax (% of Dopamine) |

| D1 | 15.8 | 102 |

| D2S | 1.8 | 101 |

| D2L | 2.5 | 103 |

| D3 | 2.9 | 98 |

| D4 | 1.2 | 105 |

| D5 | 2.3 | 100 |

Data adapted from a study by Mailman et al. (2021) and may vary depending on the experimental system.

G Protein-Independent Signaling: The β-Arrestin Pathway

In addition to G protein coupling, agonist-bound GPCRs can recruit β-arrestin proteins. This interaction was initially characterized as a mechanism for receptor desensitization and internalization. However, it is now evident that β-arrestins can also act as signal transducers, initiating distinct signaling cascades. This compound has been shown to induce β-arrestin recruitment to dopamine receptors. The concept of "biased agonism" or "functional selectivity" suggests that ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway at the same receptor, leading to distinct downstream effects. The characterization of this compound's bias at different dopamine receptors is an active area of research.

Table 3: Functional Activity of this compound on β-Arrestin Recruitment at Human Dopamine Receptors

| Receptor Subtype | EC50 (nM) | Emax (% of Dopamine) |

| D1 | 29.5 | 45 |

| D2S | 10.2 | 92 |

| D2L | 14.8 | 95 |

| D3 | 5.6 | 105 |

| D4 | 2.1 | 68 |

| D5 | 8.9 | 75 |

Data adapted from a study by Mailman et al. (2021) and may vary depending on the experimental system.

Effects on Neurotransmitter Systems

The primary therapeutic effects of this compound in Parkinson's disease are attributed to its ability to directly stimulate dopamine receptors in the motor control circuits of the brain, particularly in the caudate-putamen. By mimicking the action of endogenous dopamine, this compound helps to alleviate the motor symptoms arising from the degeneration of dopaminergic neurons in the substantia nigra.

In vivo microdialysis studies have demonstrated that this compound can modulate the release of dopamine. At lower doses, this compound is thought to preferentially act on presynaptic D2 autoreceptors, leading to a decrease in dopamine synthesis and release. At higher, therapeutic doses, its potent postsynaptic agonist activity is believed to overcome this presynaptic effect, resulting in a net increase in dopaminergic signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand (this compound) for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Incubation: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a ligand to stimulate or inhibit the production of cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the dopamine receptor subtype of interest are cultured in multi-well plates.

-

Compound Treatment: For Gs-coupled receptors, cells are incubated with varying concentrations of this compound. For Gi-coupled receptors, cells are first stimulated with forskolin (an adenylyl cyclase activator) and then treated with this compound.

-

Cell Lysis and Reagent Addition: After incubation, the cells are lysed, and the HTRF reagents are added. These typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

-

Detection: In the absence of cellular cAMP, the antibody binds to the cAMP-d2, bringing the donor (cryptate) and acceptor (d2) into close proximity, resulting in a high HTRF signal. Cellular cAMP produced in response to this compound competes with the cAMP-d2 for antibody binding, leading to a decrease in the HTRF signal. The signal is read on a compatible plate reader.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The HTRF signal from the samples is used to determine the intracellular cAMP concentration. Dose-response curves are then generated to determine the EC50 and Emax values for this compound.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to an activated GPCR. Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology for this purpose.

Methodology:

-

Cell Transfection: Cells are co-transfected with two constructs: one encoding the dopamine receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

BRET Measurement: The luciferase substrate (e.g., coelenterazine) is added to the cells. If this compound induces the recruitment of β-arrestin-YFP to the receptor-Rluc, the donor and acceptor molecules are brought into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein. This results in the emission of light at the acceptor's wavelength, which is detected by a luminometer capable of measuring dual wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. Dose-response curves are generated to determine the EC50 and Emax values for this compound-induced β-arrestin recruitment.

References

- 1. This compound for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction - Clinical Review Report: this compound (Movapo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Many Faces of this compound: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Stereochemical Dichotomy of Apomorphine: An In-depth Technical Guide to the Biological Activity of (R)- and (S)-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apomorphine, a potent dopamine receptor agonist, exists as a pair of enantiomers, (R)-apomorphine and (S)-apomorphine. This technical guide provides a comprehensive analysis of the distinct pharmacological profiles of these stereoisomers. It delves into their differential binding affinities and functional activities at dopamine, serotonin, and adrenergic receptors, supported by quantitative data from radioligand binding and functional assays. Detailed experimental protocols for key assays are provided, along with visualizations of the associated signaling pathways and experimental workflows. This guide aims to be an essential resource for researchers in pharmacology and drug development, offering a clear understanding of the profound impact of stereochemistry on the biological activity of this compound.

Introduction

This compound is a non-ergoline dopamine agonist that has been in clinical use for over a century, primarily in the treatment of Parkinson's disease. Its structure, a rigid catechol-containing tetracyclic framework, allows it to interact with a variety of biogenic amine receptors. Crucially, this compound is a chiral molecule, and its two enantiomers, (R)-apomorphine and (S)-apomorphine, exhibit markedly different and often opposing biological activities. This stereochemical difference is of paramount importance in understanding its therapeutic effects and side-effect profile. (R)-apomorphine is the pharmacologically active enantiomer responsible for the therapeutic efficacy in Parkinson's disease, acting as a potent agonist at dopamine D1-like and D2-like receptors.[1] In stark contrast, (S)-apomorphine generally acts as an antagonist at these same receptors.[2] This guide will explore this fascinating stereochemical dichotomy in detail.

Dopamine Receptor Interactions

The primary mechanism of action of this compound involves its interaction with dopamine receptors. The differential activity of its enantiomers at these receptors is the most striking example of their pharmacological divergence.

Binding Affinities

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | (R)-Apomorphine Ki (nM) | (S)-Apomorphine Ki (nM) | Reference(s) |

| Dopamine D1 | 4.6 | - | [3] |

| Dopamine D2 | 41.9 | - | [3] |

| Dopamine D2 (presynaptic) | IC50 = 20 | ~10-fold lower affinity | [4] |

Functional Activity

Functional assays, such as measuring cyclic adenosine monophosphate (cAMP) levels or β-arrestin recruitment, provide insights into the efficacy of a ligand (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Efficacy is often quantified by the maximal effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50 for agonists, IC50 for antagonists).

(R)-Apomorphine is a potent agonist at both D1-like and D2-like dopamine receptors. This dual agonism is believed to be crucial for its robust anti-parkinsonian effects. In contrast, (S)-apomorphine acts as an antagonist at dopamine receptors.

Table 2: Functional Activity of (R)-Apomorphine at Dopamine Receptors

| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Dopamine) | Reference(s) |

| D1 | cAMP | 0.78 | - | |

| D2L | cAMP | 0.10 | - | |

| D2S | cAMP | 0.07 | - | |

| D3 | cAMP | 2.20 | - | |

| D4 | cAMP | 0.1 | - | |

| D5 | cAMP | 5.34 | - | |

| D1 | β-Arrestin Recruitment | 92.97 | 28% | |

| D2L | β-Arrestin Recruitment | 6.35 | 83-90% | |

| D2S | β-Arrestin Recruitment | 11.55 | 83-90% | |

| D3 | β-Arrestin Recruitment | 9.40 | 89% | |

| D4 | β-Arrestin Recruitment | 36.92 | 52% | |

| D5 | β-Arrestin Recruitment | 96.45 | 76% |

Table 3: Functional Activity of (S)-Apomorphine at Dopamine Receptors

| Receptor Subtype | Assay | IC50 (nM) | Emax | Reference(s) |

| D1 & D2 | Antagonism of (R)-apomorphine induced effects | - | Blocks (R)-isomer actions | |

| Presynaptic D2 | Neurotransmitter Release | - | Antagonist |

Serotonin and Adrenergic Receptor Interactions

Beyond the dopaminergic system, the enantiomers of this compound also interact with serotonin (5-HT) and adrenergic receptors, which may contribute to their overall pharmacological profile, including side effects.

Serotonin Receptors

(R)-apomorphine exhibits agonist activity at 5-HT1A receptors and antagonist properties at 5-HT2A, 5-HT2B, and 5-HT2C receptors. The enantiomers show distinct activities at the 5-HT3 receptor.

Table 4: Activity of this compound Enantiomers at Serotonin Receptors

| Receptor Subtype | Enantiomer | Activity | Quantitative Data | Reference(s) |

| 5-HT1A | (R)-Apomorphine | Agonist | - | |

| 5-HT2A | (R)-Apomorphine | Antagonist | - | |

| 5-HT2B | (R)-Apomorphine | Antagonist | - | |

| 5-HT2C | (R)-Apomorphine | Antagonist | - | |

| 5-HT3 | (R)-Apomorphine | Partial Agonist | Emax ~3% of 5-HT | |

| 5-HT3 | (S)-Apomorphine | Antagonist | IC50 = 32 µM |

Adrenergic Receptors

(R)-apomorphine also acts as an antagonist at α2A, α2B, and α2C adrenergic receptors.

Signaling Pathways

The functional consequences of receptor binding are mediated through intracellular signaling pathways. For dopamine receptors, the two major pathways are the G-protein-dependent pathway, which modulates cAMP levels, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and can also initiate distinct signaling cascades.

Figure 1: Dopamine Receptor Signaling Pathways for (R)- and (S)-Apomorphine.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound enantiomers.

Chiral Resolution of this compound Enantiomers

The separation of (R)- and (S)-apomorphine is typically achieved through the crystallization of diastereomeric salts using a chiral resolving agent, such as tartaric acid.

Figure 2: Workflow for the Chiral Resolution of this compound Enantiomers.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Figure 3: General Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay determines whether a ligand is an agonist or antagonist by measuring its effect on the production of the second messenger cAMP.

Figure 4: General Workflow for a cAMP Functional Assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor.

Figure 5: General Workflow for a β-Arrestin Recruitment Assay.

Conclusion

The enantiomers of this compound provide a classic and compelling example of stereoselectivity in pharmacology. (R)-apomorphine, the therapeutically active enantiomer, is a potent agonist at dopamine D1-like and D2-like receptors, underpinning its efficacy in treating the motor symptoms of Parkinson's disease. In contrast, (S)-apomorphine exhibits antagonist properties at these receptors. Their differential activities extend to serotonin and adrenergic receptors, contributing to a complex overall pharmacological profile. A thorough understanding of the distinct biological activities of each enantiomer is critical for optimizing therapeutic strategies and minimizing adverse effects. This technical guide serves as a foundational resource for researchers, providing the necessary data and methodological insights to further explore the fascinating world of this compound stereopharmacology.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Functional–Selectivity Relationship Studies of Novel this compound Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Stereoisomers of this compound differ in affinity and intrinsic activity at presynaptic dopamine receptors modulating [3H]dopamine and [3H]acetylcholine release in slices of cat caudate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Apomorphine from Morphine for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of apomorphine from morphine, a critical process for researchers in pharmacology and drug development. This compound, a potent dopamine agonist, is of significant interest for its therapeutic applications, notably in the management of Parkinson's disease.[1][2] This document outlines the prevalent acid-catalyzed rearrangement methods for converting morphine to this compound, presenting detailed experimental protocols, comparative quantitative data, and characterization techniques. Furthermore, it includes visualizations of the synthetic workflow and the relevant signaling pathway of this compound to facilitate a deeper understanding of its synthesis and mechanism of action.

Introduction

This compound is a derivative of morphine synthesized through an acid-catalyzed rearrangement, a process that fundamentally alters its chemical structure and pharmacological profile.[2] Unlike morphine, this compound does not bind to opioid receptors but acts as a non-selective dopamine agonist, with a strong affinity for D2-like receptors and a lesser affinity for D1-like receptors.[3] This dopaminergic activity is the basis for its clinical use in treating the motor fluctuations associated with advanced Parkinson's disease.[1] The synthesis of this compound from readily available morphine is a key process for enabling further research into its therapeutic potential and for the development of novel drug delivery systems. This guide details the most common and effective synthetic methods reported in the scientific literature.

Synthetic Methodologies

The conversion of morphine to this compound is primarily achieved through an acid-catalyzed dehydration and molecular rearrangement. Several strong acids have been employed for this transformation, each with varying reaction conditions, yields, and work-up procedures. The most frequently cited methods utilize phosphoric acid with a water scavenger, concentrated hydrochloric acid, or methanesulfonic acid.

Phosphoric Acid and Phosphorus Pentoxide Method

This method is one of the more efficient and commonly reported procedures, offering good yields under relatively controlled conditions. The addition of a water scavenger, such as phosphorus pentoxide (P₂O₅), is crucial as it drives the reaction towards the product by removing the water molecule eliminated during the rearrangement.

Concentrated Hydrochloric Acid Method

Historically, heating morphine with concentrated hydrochloric acid at high temperatures has been used for this compound synthesis. This method is straightforward but often results in lower yields and the formation of chlorinated byproducts, necessitating a more rigorous purification process.

Methanesulfonic Acid Method

The use of methanesulfonic acid, particularly with microwave assistance, has been reported as a rapid method for the synthesis of this compound, offering high yields in a significantly shorter reaction time.

Comparative Data on Synthesis Methods

The selection of a synthetic method often depends on factors such as desired yield, reaction time, available equipment, and ease of purification. The following table summarizes the quantitative data for the different acid-catalyzed methods.

| Method | Acid Catalyst | Water Scavenger | Temperature (°C) | Time | Reported Yield (%) | Reference |

| 1 | 85% Phosphoric Acid | Phosphorus Pentoxide | 90-100 | 2 hours | ~63 (crude) | |

| 2 | 35% Hydrochloric Acid | None | 140-150 | 2-3 hours | Variable, up to 46 | |

| 3 | Methanesulfonic Acid | None | 90 (Microwave) | 5 minutes | ~73 |

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound from morphine. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and a fume hood.

Method 1: Phosphoric Acid and Phosphorus Pentoxide Synthesis

Materials:

-

Morphine (1.00 g)

-

85% Phosphoric acid (5.01 g)

-

Phosphorus pentoxide (0.48 g)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether or other suitable organic solvent

-

Concentrated Hydrochloric acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine morphine (1.00 g), 85% phosphoric acid (5.01 g), and phosphorus pentoxide (0.48 g).

-

Heat the reaction mixture to 90-100°C with continuous stirring.

-

Maintain this temperature for 2 hours. The solution will darken as the reaction progresses.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Carefully dilute the mixture with deionized water. This step is exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic, which will precipitate the crude this compound base.

-

Extract the this compound base with a suitable organic solvent, such as diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate).

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound base.

-

For purification and conversion to the hydrochloride salt, dissolve the crude base in the minimal amount of ether and add concentrated hydrochloric acid dropwise with stirring.

-

The this compound hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with a small amount of cold ether, and dry under vacuum.

Purification: Crystallization of this compound Hydrochloride

For higher purity, the synthesized this compound hydrochloride can be recrystallized.

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used. Detection is typically performed using a UV detector at around 272 nm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecule [M+H]⁺ at m/z 268.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the N-methyl group, and the protons of the tetracyclic ring system. The chemical shift of the N-methyl protons can be particularly informative for distinguishing between the free base and the hydrochloride salt.

-

¹³C NMR: The spectrum will show the expected number of carbon signals for the this compound structure, including the aromatic carbons and the aliphatic carbons of the ring system.

-

Visualizations

Synthetic Workflow

Caption: Workflow for the synthesis of this compound from morphine.

This compound Signaling Pathway

Caption: this compound's signaling cascade via dopamine receptors.

Conclusion

The synthesis of this compound from morphine is a well-established yet nuanced process that is fundamental for research in neuropharmacology and medicinal chemistry. This guide provides a detailed framework for understanding and performing this synthesis, with a focus on practical, laboratory-scale protocols. By carefully selecting the synthetic method and adhering to rigorous purification and characterization procedures, researchers can obtain high-purity this compound for their studies, thereby advancing our understanding of its therapeutic potential.

References

Apomorphine as a pharmacological tool to study dopamine pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apomorphine, a potent non-ergoline dopamine agonist, stands as a cornerstone pharmacological tool for the elucidation of dopamine pathways and the development of novel therapeutics targeting this critical neurotransmitter system. Its broad-spectrum activity across both D1-like and D2-like dopamine receptor families, coupled with a well-characterized behavioral and neurochemical profile, provides a unique lens through which to dissect the complexities of dopaminergic signaling. This technical guide offers a comprehensive overview of this compound's pharmacology, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative data to facilitate its application in the laboratory. Visualizations of the pertinent signaling cascades and experimental workflows are provided to enhance understanding and practical implementation.

Introduction

The dopaminergic system is intricately involved in the regulation of motor control, motivation, reward, and cognition. Dysfunction of these pathways is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound, originally synthesized in the 19th century, has a long history in both clinical practice and basic research.[1][2] Clinically, it is recognized for its efficacy in treating motor fluctuations in advanced Parkinson's disease, often considered the only drug with an efficacy comparable to levodopa.[1] In the laboratory, its ability to potently and non-selectively activate dopamine receptors makes it an invaluable tool for probing the functional consequences of dopamine receptor stimulation.[2][3]

This guide will delve into the molecular pharmacology of this compound, its differential engagement of signaling pathways, and its utility in various experimental paradigms.

Molecular Pharmacology of this compound

This compound's pharmacological profile is characterized by its high affinity for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). It acts as a full agonist at both D1-like (D1, D5) and D2-like (D2, D3, D4) receptors, mimicking the effects of endogenous dopamine. This broad-spectrum agonism is a key feature that distinguishes it from more selective dopamine agonists and underlies its robust effects on dopaminergic neurotransmission.

Receptor Binding and Functional Activity

This compound's interaction with dopamine receptors initiates a cascade of intracellular signaling events. While it is a potent agonist at all subtypes, there are nuances in its efficacy and potency, particularly when considering different signaling readouts such as cAMP production and β-arrestin recruitment.

A systematic comparison of this compound and dopamine across the range of dopamine receptor subtypes revealed that this compound facilitates cAMP signaling at both D1 and D2 family receptors with similar efficacy to dopamine but with greater potency, except at D3 receptors where it exhibited similar potency. This compound also recruits β-arrestin at all dopamine receptors, with lower maximal effects at D1, D4, and D5 receptors compared to dopamine. This biased agonism, where a ligand differentially activates G-protein-dependent and β-arrestin-dependent signaling pathways, is an area of active research in dopamine receptor pharmacology.

Table 1: this compound Potency (EC50) in cAMP Assays

| Receptor Subtype | This compound EC50 (nM) | Dopamine EC50 (nM) |

| D1 | 0.78 | 4.28 |

| D2L | 0.10 | 1.86 |

| D2S | 0.07 | 1.07 |

| D3 | 2.20 | 9.40 |

| D4 | 0.1 | 4.11 |

| D5 | 5.34 | 12.50 |

Signaling Pathways

The activation of D1-like and D2-like receptors by this compound triggers distinct downstream signaling cascades.

-

D1-like Receptor Signaling: Activation of D1 and D5 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

-

D2-like Receptor Signaling: Conversely, activation of D2, D3, and D4 receptors typically inhibits adenylyl cyclase, resulting in decreased cAMP levels. D2 receptor activation can also lead to the phosphorylation of mitogen-activated protein kinase (MAPK).

-

β-Arrestin Pathway: Both D1-like and D2-like receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.

Experimental Protocols

This compound is a versatile tool employed in a variety of experimental settings to investigate dopamine function. The following sections provide detailed methodologies for key experiments.

In Vivo Microdialysis for Dopamine Release

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals. This compound is used to study the role of dopamine autoreceptors in regulating dopamine release.

Objective: To measure the effect of systemic this compound administration on extracellular dopamine and its metabolites in the striatum and prefrontal cortex.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection

-

This compound hydrochloride

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, chloral hydrate)

Procedure:

-

Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine and its metabolites (DOPAC and HVA).

-

This compound Administration: Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 0.05-2.5 mg/kg).

-

Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, DOPAC, and HVA.

-

Data Analysis: Express the results as a percentage of the mean baseline concentrations.

Expected Outcome: this compound administration is expected to cause a dose-dependent decrease in the extracellular levels of dopamine and its metabolites, demonstrating the activation of inhibitory dopamine autoreceptors.

Behavioral Pharmacology: this compound-Induced Stereotypy

This compound induces characteristic stereotyped behaviors in rodents, which are widely used as an index of central dopaminergic activity.

Objective: To assess the behavioral effects of this compound and to study the involvement of different dopamine receptor subtypes using selective antagonists.

Materials:

-

Rodents (rats or mice)

-

Observation cages

-

Video recording equipment (optional)

-

This compound hydrochloride

-

Selective D1 (e.g., SCH23390) and D2 (e.g., haloperidol, raclopride) receptor antagonists

-

Saline (0.9% NaCl)

Procedure:

-

Habituation: Place the animals individually in the observation cages and allow them to habituate for at least 30-60 minutes before drug administration.

-

Drug Administration:

-

Antagonist Pre-treatment (if applicable): Administer the selective D1 or D2 antagonist at the appropriate pre-treatment time (e.g., 30 minutes before this compound).

-

This compound Injection: Administer this compound subcutaneously at a dose known to induce stereotypy (e.g., 0.5-5 mg/kg).

-

-

Behavioral Observation: Immediately after this compound injection, begin observing the animals for stereotyped behaviors. Observations should be made at regular intervals (e.g., every 5-10 minutes) for a total duration of 60-90 minutes.

-

Behavioral Scoring: Score the intensity of stereotyped behaviors using a standardized rating scale. A common scale includes ratings for sniffing, licking, gnawing, and locomotor activity.

-

Data Analysis: Analyze the behavioral scores over time and compare the effects of different treatment groups.

Expected Outcome: this compound will induce a dose-dependent increase in stereotyped behaviors. Pre-treatment with D1 or D2 antagonists will attenuate these behaviors, providing evidence for the involvement of these receptor subtypes in the observed effects.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for specific dopamine receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for D1 and D2 dopamine receptors.

Materials:

-

Tissue preparation containing the receptor of interest (e.g., rodent striatal membranes)

-

Radioligand specific for the receptor subtype (e.g., [3H]SCH23390 for D1, [3H]spiperone or [3H]raclopride for D2)

-

This compound hydrochloride

-

Non-specific binding agent (e.g., unlabeled SCH23390 or haloperidol)

-

Incubation buffer

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the brain tissue expressing the dopamine receptors.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess of a non-labeled antagonist).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: The experiment will yield a Ki value for this compound at the specific dopamine receptor subtype, providing a quantitative measure of its binding affinity.

Conclusion

This compound remains an indispensable pharmacological tool for the investigation of dopamine pathways. Its well-defined mechanism of action as a non-selective dopamine agonist, coupled with a vast body of literature detailing its neurochemical and behavioral effects, provides a solid foundation for its use in a wide array of experimental paradigms. By leveraging the detailed protocols and quantitative data presented in this guide, researchers can effectively utilize this compound to unravel the intricate roles of the dopaminergic system in health and disease, and to advance the development of novel therapeutic strategies.

References

- 1. This compound for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Many Faces of this compound: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

The Neuroprotective Landscape of Apomorphine: An In-Depth Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apomorphine, a potent dopamine agonist, has long been recognized for its therapeutic efficacy in managing Parkinson's disease. Beyond its symptomatic relief, a compelling body of evidence from cellular models highlights its significant neuroprotective properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action in neuroprotection, focusing on its antioxidant, anti-apoptotic, and pro-survival signaling activities. Detailed experimental protocols for key assays, quantitative data from various cellular studies, and visual representations of signaling pathways are provided to support researchers in the exploration and development of this compound and its analogs as potential disease-modifying agents for neurodegenerative disorders.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting apoptotic cell death, and activating pro-survival signaling cascades. These mechanisms have been elucidated in a variety of in vitro models, including human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and primary neuronal cultures.

Antioxidant Properties

Oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases, is a primary target of this compound's protective actions. This compound functions as a potent free radical scavenger and iron chelator.[1] Studies have demonstrated that this compound significantly attenuates the generation of reactive oxygen species (ROS) induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂).[2][3]

Anti-Apoptotic Effects

This compound has been shown to interfere with the apoptotic cascade, a programmed cell death pathway implicated in neuronal loss. This is achieved through the modulation of key apoptotic regulators. Evidence suggests that this compound can alter the expression of the Bcl-2 family of proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibit the activation of executioner caspases, such as caspase-3.[4]

Activation of Pro-Survival Signaling Pathways

This compound promotes neuronal survival by activating critical intracellular signaling pathways. A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Furthermore, this compound has been observed to modulate the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), both of which are central to cell survival and proliferation.

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various cellular studies investigating the neuroprotective properties of this compound.

Table 1: Effect of this compound on Cell Viability in Neuronal Cell Models

| Cell Line | Neurotoxin (Concentration) | This compound Concentration | % Increase in Cell Viability (relative to toxin-treated) | Reference |

| SH-SY5Y | 6-OHDA (100 µM) | 50 µM | From 50% to 82% | |

| SH-SY5Y | 6-OHDA (50 µM) | 7.5 µM | Protection Observed | |

| SH-SY5Y | 6-OHDA (50 µM) | 15 µM | Protection Observed | |

| PC12 | 6-OHDA (150 µM) | 1-10 µM | Protection Observed | |

| PC12 | H₂O₂ (0.6 mM) | 1-10 µM | Protection Observed |

Table 2: this compound's Impact on Markers of Apoptosis and Oxidative Stress

| Cellular Model | Parameter Measured | Treatment | This compound Concentration | Observed Effect | Reference |

| SH-SY5Y | ROS Generation | 6-OHDA | 15 µM | Reduction from 2.2-fold to 1.2-fold increase (vs. control) | |

| MEFs (wild-type) | NQO1 Protein Expression | - | EC₉₀ | 3.1-fold increase |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells, except for the control wells, and incubate for the desired time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Culture cells (e.g., PC12) on coverslips and treat with the desired compounds. Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

TdT Labeling Reaction: Incubate the cells with the TdT reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysate Preparation: Induce apoptosis in neuronal cells and prepare cell lysates using a lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and the reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Measurement of Intracellular ROS: DCFDA Assay

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.

-

Cell Preparation: Plate primary neurons or neuronal cell lines in a 96-well plate or on coverslips.

-

Loading with DCFDA: Wash the cells with a buffer and then incubate with 10-50 µM DCFDA for 30-60 minutes at 37°C in the dark.

-

Treatment: After washing to remove excess probe, treat the cells with this compound and/or a neurotoxin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis of Signaling Proteins (p-Akt, p-ERK)

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

-

Protein Extraction: Lyse treated cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt Ser473, anti-p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize the data.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

References

- 1. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects against 6-hydroxydopamine-induced neuronal cell death through activation of the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of a Dopamine Agonist: A Technical History of Apomorphine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apomorphine, a potent, non-ergoline dopamine agonist, holds a unique and enduring position in the annals of neuroscience research. First synthesized in 1869 by Matthiessen and Wright from morphine through treatment with concentrated acid, its journey has been one of rediscovery and repurposing.[1][2] Initially investigated for its emetic and sedative properties, this compound has evolved into an invaluable pharmacological tool for probing the complexities of the dopaminergic system and a therapeutic agent for conditions such as Parkinson's disease. This in-depth technical guide charts the history of this compound's use in neuroscience, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the molecular and procedural frameworks that have defined its research applications.

From Emetic to Neurological Tool: A Historical Overview

The early clinical applications of this compound centered on its potent emetic effects, a property mediated by the activation of dopamine receptors in the chemoreceptor trigger zone of the medulla.[3] However, its structural similarity to dopamine, recognized in the mid-20th century, catalyzed a paradigm shift in its research applications. This structural analogy positioned this compound as a direct-acting dopamine receptor agonist, a crucial characteristic that allowed researchers to bypass the complexities of dopamine synthesis and metabolism and directly stimulate postsynaptic dopamine receptors.[4][5] This property proved instrumental in elucidating the role of dopamine in motor control, reward, and psychosis, laying the groundwork for its eventual use in treating dopamine-deficient states like Parkinson's disease. The (R)-enantiomer of this compound is the pharmacologically active form, acting as an agonist at both D1 and D2-like dopamine receptors, with a higher affinity for the D2 subfamily.

Quantitative Pharmacology of this compound

This compound's utility as a research tool is fundamentally linked to its well-characterized pharmacological profile. Its binding affinity for various dopamine receptor subtypes, as well as other neurotransmitter receptors, dictates its physiological and behavioral effects.

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |

| Dopamine Receptors | |||

| D1 | 447 | Human | |

| D2 | 0.61 - 79,500 (depending on radioligand) | Human | |

| D3 | 0.86 - 0.97 | Human | |

| D4 | Moderate Affinity | Human | |

| D5 | High Affinity | Not Specified | |

| Serotonin Receptors | |||

| 5-HT1A | Agonist Activity | Not Specified | |

| 5-HT2A | Antagonist Activity | Not Specified | |

| 5-HT2B | Antagonist Activity | Not Specified | |

| 5-HT2C | Antagonist Activity | Not Specified | |

| Adrenergic Receptors | |||

| α2A | Antagonist Activity | Not Specified | |

| α2B | Antagonist Activity | Not Specified | |

| α2C | Antagonist Activity | Not Specified |

Key Experimental Protocols in this compound Research

The following sections detail the methodologies of key experiments that have utilized this compound to investigate fundamental neuroscience questions.

This compound-Induced Stereotypy

One of the earliest and most robust behavioral effects observed with this compound administration in rodents is the induction of stereotyped behaviors, such as repetitive sniffing, licking, and gnawing. This predictable, dose-dependent response has been widely used as an in vivo model to screen for dopamine agonist and antagonist activity.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Housing: Animals are housed individually to prevent social interaction from influencing stereotyped behaviors.

-

Habituation: Prior to drug administration, rats are habituated to the observation cages (e.g., transparent Plexiglas boxes) for a set period (e.g., 30-60 minutes).

-

Drug Administration: this compound hydrochloride is dissolved in saline (often with an antioxidant like ascorbic acid to prevent degradation) and administered subcutaneously (s.c.) at doses ranging from 0.5 to 5 mg/kg.

-

Behavioral Scoring: Immediately following injection, stereotypy is scored by a trained observer, typically at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes. A common rating scale is as follows:

-

0: Asleep or stationary

-

1: Active, but no stereotyped behavior

-

2: Repetitive head movements and sniffing

-

3: Continuous sniffing, licking, or gnawing of the cage floor or bars

-

4: Intense, continuous gnawing or licking of a single spot

-

Data Analysis: The stereotypy scores are typically analyzed using non-parametric statistical tests, such as the Mann-Whitney U test or Kruskal-Wallis test, to compare between treatment groups.

References

- 1. The Mechanism of the Morphine-Apomorphine Rearrangement [article.sapub.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Apomorphine's effects on D1 and D2 dopamine receptor subtypes

An In-Depth Technical Guide to Apomorphine's Effects on D1 and D2 Dopamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a potent, non-ergoline dopamine agonist utilized in the management of Parkinson's disease, particularly for acute "off" episodes. Its clinical efficacy, which is comparable to levodopa, is attributed to its broad-spectrum activity across both D1-like and D2-like dopamine receptor families.[1] Unlike more selective dopamine agonists, this compound's engagement of multiple receptor subtypes results in a complex pharmacological profile. This technical guide provides a detailed examination of this compound's interaction with D1 and D2 dopamine receptor subtypes, focusing on quantitative binding and functional data, the distinct signaling pathways it modulates, and the experimental protocols used to characterize these interactions.

Quantitative Receptor Interaction Data

This compound's interaction with dopamine receptors is characterized by its binding affinity (Ki), which measures the strength of binding, and its functional potency (EC50) and efficacy (Emax), which describe the concentration required to elicit a half-maximal response and the maximum possible response, respectively.

Receptor Binding Affinity

This compound is a non-selective agonist that binds to all five dopamine receptor subtypes.[1] It generally displays a higher affinity for the D2-like receptor family (D2, D3, D4) but maintains functionally significant affinity for the D1-like family (D1, D5).[1]

Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | This compound Ki (nM) | Reference |

| D1 | 36 - 86 | [2] |

| D2 | 0.62 - 13 | [3] |

| D3 | 2.6 - 15 | |

| D4 | 4.4 - 26 | |

| D5 | 16 |

Note: Ki values can vary between studies based on experimental conditions, such as the radioligand and tissue/cell preparation used.

Functional Potency and Efficacy

This compound's functional activity extends beyond simple receptor binding to the activation of distinct intracellular signaling cascades. The primary G-protein-mediated pathway involves the modulation of cyclic adenosine monophosphate (cAMP), while a parallel pathway involves the recruitment of β-arrestin. This compound exhibits unique potency and efficacy in each of these pathways, which may explain its distinct therapeutic and side-effect profile.

A systematic comparison of this compound to the endogenous ligand, dopamine, reveals that this compound is a full agonist with potent activity at the cAMP pathway for all receptor subtypes. However, its efficacy in recruiting β-arrestin is more varied, showing full agonism at D2 and D3 receptors but only partial agonism at D1, D4, and D5 receptors.

Table 2: Functional Activity of this compound vs. Dopamine at Human Dopamine Receptors

| Pathway | Receptor | Ligand | Potency (EC50, nM) | Efficacy (Emax, % of Dopamine) |

| cAMP | D1 | Dopamine | 4.28 | 100% |

| This compound | 0.78 | 101% | ||

| D2L | Dopamine | 1.86 | 100% | |

| This compound | 0.10 | 100% | ||

| D2S | Dopamine | 1.07 | 100% | |

| This compound | 0.07 | 100% | ||

| D3 | Dopamine | 9.40 | 100% | |

| This compound | 2.20 | 100% | ||

| D4 | Dopamine | 4.11 | 100% | |

| This compound | 0.10 | 100% | ||

| D5 | Dopamine | 12.50 | 100% | |

| This compound | 5.34 | 100% | ||

| β-Arrestin | D1 | Dopamine | 545.75 | 100% |

| This compound | 92.97 | 28% | ||

| D2L | Dopamine | 61.48 | 100% | |

| This compound | 6.35 | 90% | ||

| D2S | Dopamine | 61.98 | 100% | |

| This compound | 11.55 | 83% | ||

| D3 | Dopamine | 3.13 | 100% | |

| This compound | 9.40 | 89% | ||

| D4 | Dopamine | 146.88 | 100% | |

| This compound | 36.92 | 52% | ||

| D5 | Dopamine | 128.61 | 100% | |

| This compound | 96.45 | 76% |

Data sourced from Armstrong et al. (2025).

Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon agonist binding. The D1-like and D2-like receptor families are distinguished by the primary G-protein they couple to and their subsequent effect on the enzyme adenylyl cyclase.

D1 Receptor (Gs/olf-coupled) Signaling

D1-like receptors (D1 and D5) couple to the stimulatory G-proteins, Gs or Golf. Activation by an agonist like this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets to modulate neuronal activity and gene expression.

References

Apomorphine-Induced Neurogenesis: A Technical Guide to Core Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apomorphine, a potent non-ergoline dopamine agonist, has long been a cornerstone in the management of motor symptoms in Parkinson's disease. Beyond its established role in symptomatic relief, a growing body of preclinical evidence suggests that this compound may exert neuroprotective and potentially neurogenic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced neurogenesis, with a focus on key signaling pathways, experimental evidence, and quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds in neurodegenerative diseases and regenerative medicine.

Introduction: this compound Beyond Symptom Management

While the primary clinical application of this compound is the acute, intermittent treatment of "off" episodes in Parkinson's disease, its pharmacological profile suggests a broader scope of action within the central nervous system. This compound's ability to stimulate both D1-like and D2-like dopamine receptors initiates a cascade of intracellular events that not only modulate motor control but also influence neuronal survival, plasticity, and potentially, the generation of new neurons (neurogenesis). This guide will dissect the evidence for these non-motor effects, with a particular emphasis on the induction of neurogenesis.

Core Mechanisms of this compound's Neuroprotective and Pro-Neurogenic Effects

The neuroprotective and potential neurogenic properties of this compound appear to be multifactorial, involving both direct and indirect mechanisms. The two most prominent pathways identified are the activation of the Nrf2-ARE antioxidant response and the upregulation of neurotrophic factors.

Nrf2-ARE Pathway Activation: A Shield Against Oxidative Stress

A significant body of evidence points to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway as a key mechanism of this compound's neuroprotective action.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound, through mechanisms that may involve the generation of low levels of reactive oxygen species (ROS), is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes, initiating their transcription. This leads to an enhanced antioxidant capacity of the cell, protecting it from oxidative damage, a key pathological feature of many neurodegenerative diseases.

Interestingly, the activation of the Nrf2-ARE pathway by this compound appears to be independent of dopamine receptor activation, as the S(+) enantiomer of this compound, which is largely inactive at dopamine receptors, is as potent as the R(-) enantiomer in activating this pathway.[1] This suggests a distinct and direct chemical property of the this compound molecule is responsible for this effect.

Upregulation of Neurotrophic Factors

This compound has been shown to stimulate the synthesis and release of several key neurotrophic factors that are crucial for neuronal survival, differentiation, and plasticity. These factors create a supportive microenvironment for both existing neurons and potentially for the process of neurogenesis.

-

Brain-Derived Neurotrophic Factor (BDNF): this compound treatment has been associated with increased expression of BDNF. BDNF is a critical regulator of synaptic plasticity, neuronal survival, and has been strongly implicated in adult neurogenesis.

-

Glial Cell Line-Derived Neurotrophic Factor (GDNF): Studies have demonstrated that this compound can increase the synthesis of GDNF in astrocytes. GDNF is a potent survival factor for dopaminergic neurons, the cell type primarily lost in Parkinson's disease.

-

Fibroblast Growth Factor-2 (FGF-2): this compound robustly induces the expression and release of FGF-2 from astrocytes through the activation of both D1 and D2 dopamine receptors. FGF-2 is known to be a mitogen for neural stem cells and plays a role in their proliferation.

The induction of these neurotrophic factors is, at least in part, mediated by the activation of dopamine receptors. For instance, the effect on FGF-2 can be mimicked by D1 and D2 receptor agonists and blocked by their respective antagonists.